
N-Demethyl Mifepristone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl Mifepristone-d3: is a deuterium-labeled derivative of N-Demethyl Mifepristone. It is a synthetic steroidal compound that has been modified to include deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Mifepristone, which is known for its use as an abortifacient and in the treatment of Cushing’s syndrome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The N-demethylation process can be achieved using various reagents and conditions, such as tert-butyl-methyl ether under basic conditions . The deuterium labeling is typically done through a hydrogen-deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium .
Industrial Production Methods: Industrial production of N-Demethyl Mifepristone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: N-Demethyl Mifepristone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the deuterium-labeled positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Demethyl Mifepristone-d3 is used as a tracer in studies involving the metabolic pathways of Mifepristone. The deuterium labeling allows for precise tracking of the compound’s transformation and degradation products .
Biology: In biological research, the compound is used to study the interaction of Mifepristone and its metabolites with various biological targets, including hormone receptors and enzymes .
Medicine: In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mifepristone. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and formulations. Its stable isotope labeling provides valuable insights into the drug’s behavior in the body, aiding in the design of more effective and safer medications .
Mécanisme D'action
N-Demethyl Mifepristone-d3 exerts its effects by interacting with the same molecular targets as Mifepristone. It acts as an antagonist to progesterone and glucocorticoid receptors, inhibiting their activity. This inhibition leads to the disruption of progesterone-dependent processes, such as pregnancy maintenance, and the modulation of glucocorticoid-mediated effects, such as inflammation and immune response .
Comparaison Avec Des Composés Similaires
Mifepristone: The parent compound, known for its use in medical abortion and Cushing’s syndrome treatment.
N-Demethyl Mifepristone: The non-deuterated version of N-Demethyl Mifepristone-d3.
Metapristone: Another metabolite of Mifepristone with similar biological activities.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C28H33NO2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-17-prop-1-ynyl-11-[4-(trideuteriomethylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1/i3D3 |
Clé InChI |
IBLXOBHABOVXDY-CQZQNDRGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


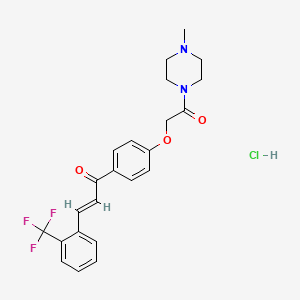
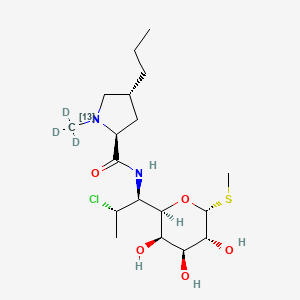
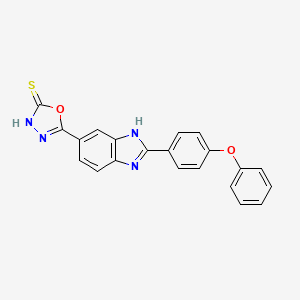
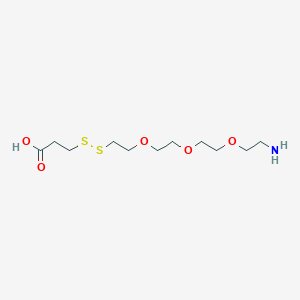
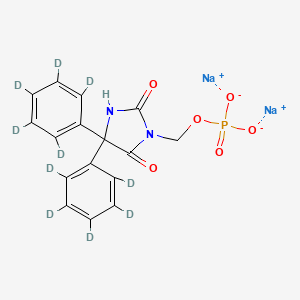


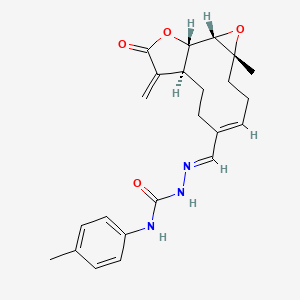
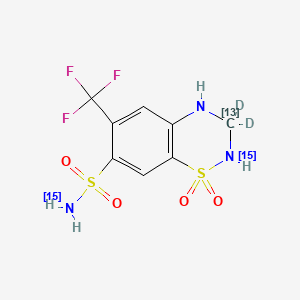
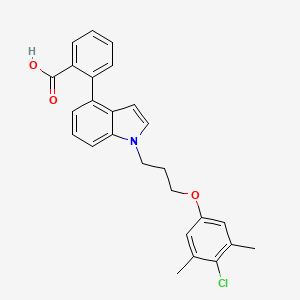
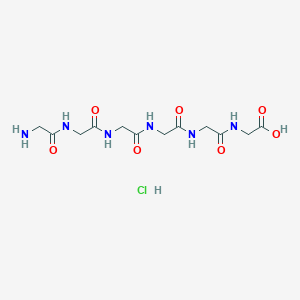
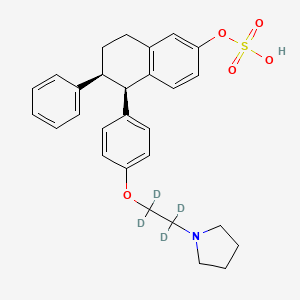
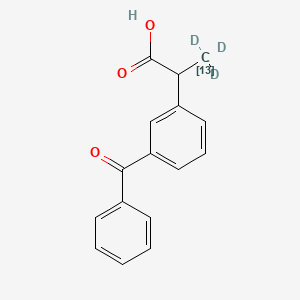
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
